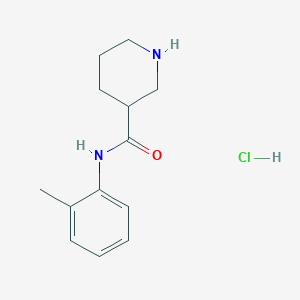![molecular formula C12H18N2O B1466588 1-[(2-Ethoxyphenyl)methyl]azetidin-3-amine CAS No. 1487929-10-1](/img/structure/B1466588.png)
1-[(2-Ethoxyphenyl)methyl]azetidin-3-amine
Overview
Description
Preparation Methods
The synthesis of 1-[(2-Ethoxyphenyl)methyl]azetidin-3-amine involves several steps. One common synthetic route starts with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines . Industrial production methods for azetidine derivatives often involve similar multi-step processes, with optimization for large-scale synthesis.
Chemical Reactions Analysis
1-[(2-Ethoxyphenyl)methyl]azetidin-3-amine undergoes various types of chemical reactions due to the strain-driven character of the azetidine ring . Some common reactions include:
Oxidation: The compound can undergo oxidative cleavage with reagents like sodium metaperiodate.
Reduction: Hydrogenolysis using palladium on carbon (Pd/C) in methanol can reduce the compound.
Substitution: The azetidine ring can participate in substitution reactions, often facilitated by the ring strain.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cleavage can yield dialdehydes, while reduction can produce alcohols .
Scientific Research Applications
1-[(2-Ethoxyphenyl)methyl]azetidin-3-amine has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Azetidine derivatives, including EPM, are explored for their potential therapeutic properties.
Industry: The compound is used in the development of new materials and polymers due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 1-[(2-Ethoxyphenyl)methyl]azetidin-3-amine involves its interaction with molecular targets and pathways influenced by the azetidine ring’s strain-driven reactivity . The ring strain facilitates unique interactions with biological molecules, potentially leading to various biological effects. Specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
1-[(2-Ethoxyphenyl)methyl]azetidin-3-amine can be compared with other azetidine derivatives and similar four-membered heterocycles:
Azetidine: The parent compound, azetidine, shares the four-membered ring structure but lacks the ethoxyphenylmethyl substitution.
Oxetane: Another four-membered heterocycle, oxetane, contains an oxygen atom instead of nitrogen, leading to different reactivity and applications.
Aziridine: A three-membered nitrogen-containing heterocycle, aziridine, exhibits even greater ring strain and reactivity compared to azetidines.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(2-ethoxyphenyl)methyl]azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-2-15-12-6-4-3-5-10(12)7-14-8-11(13)9-14/h3-6,11H,2,7-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGNLSCFACSLBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Methylpiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466505.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466506.png)

![N-[3-(3-Piperidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1466510.png)


![N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1466517.png)




![3-[(2-Chloro-4-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1466525.png)

![N-[4-(3-Piperidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1466528.png)
